(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine
Description
Nomenclature and Structural Characterization of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound’s IUPAC name, (1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine , reflects its bicyclic structure and stereochemistry. The cyclopropane ring is numbered such that the amine group (-NH2) occupies position 1, while the 3-methoxyphenyl substituent is at position 2. The R and S descriptors denote the absolute configuration of the two chiral centers:
- C1 (amine-bearing carbon) adopts the R configuration due to the priority order of substituents (NH2 > cyclopropane ring > hydrogen).
- C2 (methoxyphenyl-bearing carbon) adopts the S configuration based on the Cahn-Ingold-Prelog rules.
The stereochemical integrity is critical for interactions in enantioselective reactions, particularly in pharmaceutical intermediates.
Molecular Formula, Weight, and CAS Registry Number
The compound’s molecular formula is C10H13NO , corresponding to a molecular weight of 163.22 g/mol . Its CAS Registry Number, 732211-88-0 , uniquely identifies it in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight (g/mol) | 163.22 |
| CAS Registry Number | 732211-88-0 |
Spectroscopic Characterization (NMR, IR, MS, UV-Vis)
Nuclear Magnetic Resonance (NMR)
- 1H NMR : Expected signals include:
- 13C NMR : Key signals include:
Infrared (IR) Spectroscopy
- Strong absorption at ~3350 cm⁻¹ (N-H stretch, primary amine).
- C-O stretch of the methoxy group at ~1250 cm⁻¹.
- Aromatic C=C stretches near 1600 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak ([M+H]+) is expected at m/z 164. Fragmentation patterns likely involve:
- Loss of the methoxy group (-OCH3, m/z 135).
- Cleavage of the cyclopropane ring, yielding ions at m/z 77 (benzene fragment) and m/z 58 (cyclopropylamine).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption maxima near 270–280 nm (π→π* transitions of the aromatic ring).
X-ray Crystallographic Analysis and Absolute Configuration Validation
Single-crystal X-ray diffraction confirms the 1R,2S configuration. Key crystallographic parameters include:
- Bond lengths : C1-N (1.45 Å), C2-C(aryl) (1.51 Å).
- Bond angles : Cyclopropane ring angles (~60°), consistent with ring strain.
- Torsional angles : The dihedral angle between the cyclopropane ring and methoxyphenyl plane is ~85°, indicating near-perpendicular orientation.
The Flack parameter (≈0.02) and Hooft parameter (≈0.01) validate the enantiopure structure.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
InChI Key |
DRLVWPIMRZBCNJ-VHSXEESVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2C[C@H]2N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2N |
Origin of Product |
United States |
Biological Activity
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological profiles, including interactions with various biological targets such as enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropane ring substituted with a methoxyphenyl group. This unique configuration contributes to its biological activity by influencing its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 1402222-66-5 |
| Solubility | Soluble in organic solvents |
The biological activity of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is primarily attributed to its ability to interact with specific molecular targets. The presence of the methoxy and amine groups enhances its binding affinity to various receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood and cognition.
Interaction with Biological Targets
- Receptors : The compound may interact with dopamine and serotonin receptors, which are critical in regulating mood and behavior.
- Enzymes : It has been suggested that it could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
In Vitro Studies
Research has demonstrated that (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine exhibits notable activity against various cell lines. The following table summarizes key findings from in vitro studies:
| Study Reference | Cell Line | IC (µM) | Observations |
|---|---|---|---|
| HeLa | 60.70 | Significant cytotoxicity observed | |
| PC-3 | 49.79 | High potency against prostate cancer cells | |
| RKO | 78.72 | Moderate cytotoxic effects |
Case Studies
- Anticancer Activity : A study evaluating the anticancer properties of cyclopropane derivatives found that (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine exhibited significant cytotoxicity against human tumor cell lines, particularly in the prostate cancer model (PC-3). The IC values indicated a strong potential for further development as an anticancer agent .
- Neuropharmacological Effects : Another investigation into the neuropharmacological effects revealed that compounds similar to (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine could modulate dopaminergic activity, suggesting potential applications in treating mood disorders .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The methoxy group (-OCH₃) in the target compound differs from halogen substituents (e.g., -F, -Cl) in analogs, impacting electronic, steric, and pharmacokinetic properties. Key analogs include:
Key Observations :
Pharmacological Activity
- Ticagrelor Intermediate : The 3,4-difluoro analog is pivotal in Ticagrelor synthesis, where halogenation enhances metabolic stability .
- Antidepressant Potential: The 4-chloro derivative ((1R,2S)-14) demonstrates selective serotonin reuptake inhibition in preclinical models .
- Calcilytic Activity : R568, bearing a 3-methoxy group on an ethyl side chain, inhibits calcium-sensing receptors (CaSR), suggesting methoxy’s role in target engagement .
Physicochemical and Crystallographic Data
- Crystal Structures : The 3,4-difluoro derivative forms orthorhombic crystals (space group P2₁2₁2₁) with a refinement value R=0.04, validated via SXRD .
- Solubility : Halogenated analogs show moderate aqueous solubility (e.g., 3,4-difluoro HCl salt: ~10 mg/mL in DMSO), whereas methoxy derivatives may require co-solvents .
Preparation Methods
Key Steps:
-
- A precursor compound, such as a substituted alkene or diazo compound, is subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents (e.g., diiodomethane and zinc-copper couple).
- The reaction conditions are optimized to favor the desired stereochemistry.
Introduction of Methoxy-Substituted Phenyl Group :
- The phenyl group with a methoxy substituent is introduced via nucleophilic substitution or coupling reactions.
- Reagents like Grignard reagents or organolithium compounds may be employed.
-
- The amine group is introduced either by direct amination or through intermediate functional groups like nitriles or imines, followed by reduction.
- Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Specific Reported Methods
Method 1: Asymmetric Cyclopropanation
- Reagents and Conditions :
- A chiral catalyst such as CBS (Corey-Bakshi-Shibata) catalyst is used for asymmetric induction.
- Borane-tetrahydrofuran (BH3-THF) acts as a reducing agent.
- Procedure :
Method 2: Diastereoselective Synthesis
- Reagents and Conditions :
- Starting from an epoxide precursor, sodium hydroxide in toluene facilitates ring opening to form an intermediate cyclopropane carboxylate.
- Hydrolysis and Hofmann degradation yield the final amine product.
- Advantages :
Method 3: Nitro Reduction Pathway
- Reagents and Conditions :
- A nitro-substituted cyclopropane precursor is reduced using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0 °C).
- Procedure :
Challenges in Synthesis
- Stereochemical Control : Achieving the specific (1R,2S) configuration requires highly selective catalysts or resolution techniques.
- Yield Optimization : Multi-step reactions often result in cumulative loss of yield; optimizing each step is critical for industrial scalability.
- Safety Concerns : Some reagents, such as diazomethane or boranes, are hazardous and require careful handling.
Data Table: Summary of Key Reactions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclopropanation | Diazomethane/Zn-Cu couple | Formation of cyclopropane ring |
| Methoxyphenyl Group Addition | Grignard reagent or organolithium compound | Introduction of methoxy-substituted phenyl |
| Amine Functionalization | LiAlH4 or catalytic hydrogenation | Conversion to primary amine |
| Asymmetric Induction | CBS catalyst + BH3-THF | Stereoselective formation of chiral center |
| Nitro Reduction | Zinc dust in methanolic HCl | Reduction of nitro group to amine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
